4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine
Brand Name: Vulcanchem
CAS No.: 2640886-35-5
VCID: VC11846443
InChI: InChI=1S/C14H20N4O2S/c19-13(17-5-1-2-6-17)11-9-18(7-8-20-11)14-16-15-12(21-14)10-3-4-10/h10-11H,1-9H2
SMILES: C1CCN(C1)C(=O)C2CN(CCO2)C3=NN=C(S3)C4CC4
Molecular Formula: C14H20N4O2S
Molecular Weight: 308.40 g/mol

4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine

CAS No.: 2640886-35-5

Cat. No.: VC11846443

Molecular Formula: C14H20N4O2S

Molecular Weight: 308.40 g/mol

* For research use only. Not for human or veterinary use.

4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine - 2640886-35-5

Specification

CAS No. 2640886-35-5
Molecular Formula C14H20N4O2S
Molecular Weight 308.40 g/mol
IUPAC Name [4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Standard InChI InChI=1S/C14H20N4O2S/c19-13(17-5-1-2-6-17)11-9-18(7-8-20-11)14-16-15-12(21-14)10-3-4-10/h10-11H,1-9H2
Standard InChI Key BFSQBZZKTLKJFQ-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)C2CN(CCO2)C3=NN=C(S3)C4CC4
Canonical SMILES C1CCN(C1)C(=O)C2CN(CCO2)C3=NN=C(S3)C4CC4

Introduction

Synthesis and Characterization

The synthesis of such compounds typically involves condensation reactions or coupling reactions. Characterization methods include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Biological Activity

Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of a thiadiazole ring in the compound suggests potential biological activity, but specific studies on this compound are not available.

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

  • Molecular Formula: C13H14N4O2S

  • Molecular Weight: Approximately 270.34 g/mol

  • Biological Activity: Potential antimicrobial and anticancer properties due to the thiadiazole structure.

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine Derivatives

  • Antioxidant Activity: Some derivatives show high antioxidant activity, comparable to ascorbic acid .

  • Biological Activity: Exhibits promising anticancer and antimicrobial activities .

Data Table: Comparison of Related Thiadiazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Biological Activity
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamideC13H14N4O2S270.34Antimicrobial, Anticancer
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine DerivativesVariesVariesAntioxidant, Anticancer, Antimicrobial
2-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(1-methyl-1H-pyrazol-4-yl)pyrazineC17H20N8S368.5Not specified

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